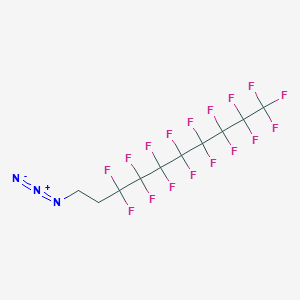![molecular formula C23H39PSi B14292942 (2,4,6-Tri-tert-butylphenyl)[(trimethylsilyl)ethynyl]phosphane CAS No. 116078-93-4](/img/structure/B14292942.png)
(2,4,6-Tri-tert-butylphenyl)[(trimethylsilyl)ethynyl]phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4,6-Tri-tert-butylphenyl)[(trimethylsilyl)ethynyl]phosphane is a chemical compound known for its unique structure and properties It contains a phenyl group substituted with three tert-butyl groups and a phosphane group attached to an ethynyl group, which is further substituted with a trimethylsilyl group
Preparation Methods
The synthesis of (2,4,6-Tri-tert-butylphenyl)[(trimethylsilyl)ethynyl]phosphane involves several steps. One common method includes the reaction of 2,4,6-tri-tert-butylphenyl lithium with chlorophosphane, followed by the addition of trimethylsilylacetylene. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and low temperatures to prevent unwanted side reactions. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
(2,4,6-Tri-tert-butylphenyl)[(trimethylsilyl)ethynyl]phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of phosphines.
Substitution: The compound can undergo substitution reactions where the trimethylsilyl group is replaced by other functional groups using reagents like halogens or organometallic compounds.
Common reagents and conditions used in these reactions include solvents like tetrahydrofuran (THF) or dichloromethane (DCM), and catalysts such as palladium or platinum complexes. Major products formed from these reactions include various phosphine derivatives and substituted phenyl compounds .
Scientific Research Applications
(2,4,6-Tri-tert-butylphenyl)[(trimethylsilyl)ethynyl]phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: The compound is investigated for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and its role in drug delivery systems.
Mechanism of Action
The mechanism of action of (2,4,6-Tri-tert-butylphenyl)[(trimethylsilyl)ethynyl]phosphane involves its interaction with molecular targets through its phosphane group. The compound can coordinate with metal centers, forming stable complexes that exhibit unique reactivity and catalytic properties. These interactions are facilitated by the electron-donating properties of the tert-butyl groups and the ethynyl group, which enhance the compound’s ability to stabilize transition states and intermediates in chemical reactions .
Comparison with Similar Compounds
(2,4,6-Tri-tert-butylphenyl)[(trimethylsilyl)ethynyl]phosphane can be compared with other similar compounds, such as:
(2,4,6-Tri-tert-butylphenyl)phosphane: Lacks the ethynyl and trimethylsilyl groups, resulting in different reactivity and applications.
(Trimethylsilyl)ethynylphosphane: Lacks the phenyl group, leading to different coordination chemistry and catalytic properties.
(2,4,6-Tri-tert-butylphenyl)ethynylphosphane: Lacks the trimethylsilyl group, affecting its stability and reactivity.
The uniqueness of this compound lies in its combination of steric hindrance from the tert-butyl groups and the electronic effects of the ethynyl and trimethylsilyl groups, which together enhance its stability and reactivity in various chemical processes .
Properties
CAS No. |
116078-93-4 |
|---|---|
Molecular Formula |
C23H39PSi |
Molecular Weight |
374.6 g/mol |
IUPAC Name |
(2,4,6-tritert-butylphenyl)-(2-trimethylsilylethynyl)phosphane |
InChI |
InChI=1S/C23H39PSi/c1-21(2,3)17-15-18(22(4,5)6)20(19(16-17)23(7,8)9)24-13-14-25(10,11)12/h15-16,24H,1-12H3 |
InChI Key |
ROZVBCPMTBEIIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)PC#C[Si](C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Undecyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B14292859.png)
![Lithium, [2,4-bis(phenylmethoxy)-5-pyrimidinyl]-](/img/structure/B14292867.png)
![1,4,5,8-Tetrahydroazonino[5,4-b]indole-3(2H)-carbonitrile](/img/structure/B14292872.png)
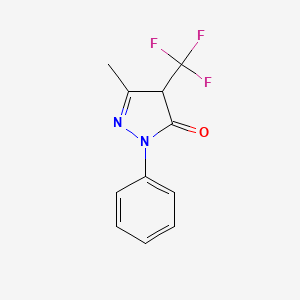

![1,1'-[Sulfanediylbis(methylenesulfanediyl)]bis(4-methylbenzene)](/img/structure/B14292897.png)
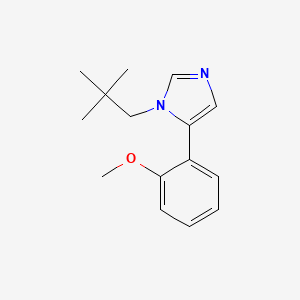

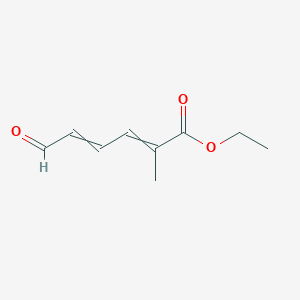

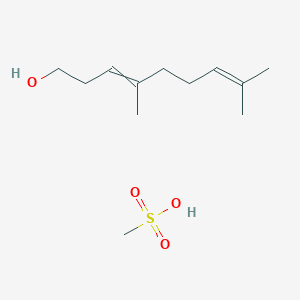
![9-{4-[Dodecyl(methyl)amino]phenyl}-2,7-dimethylnona-2,4,6,8-tetraenal](/img/structure/B14292951.png)
